1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are enzymes known as CDK4 and CDK6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these enzymes, it disrupts the signals that stimulate the proliferation of malignant (cancer) cells . This disruption leads to a halt in the cell cycle, preventing the cells from dividing and proliferating .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein, a key event in the progression of the cell cycle . This results in cell cycle arrest at the G1 phase, preventing DNA replication in the S phase .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By halting the cell cycle, the compound prevents the replication of DNA and the division of cells, which can lead to the shrinkage of tumors and the reduction of cancer symptoms .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGMWAYZVPSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.